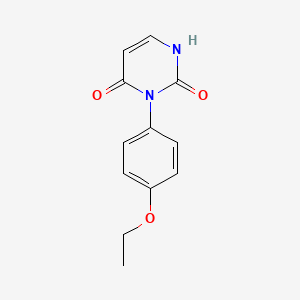3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 4260-42-8
Cat. No.: VC3148197
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4260-42-8 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-11(15)7-8-13-12(14)16/h3-8H,2H2,1H3,(H,13,16) |
| Standard InChI Key | GTYIVHHMUJALQS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=O)C=CNC2=O |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C=CNC2=O |
Introduction
Chemical Structure and Properties
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine derivative family, characterized by a pyrimidine ring with two carbonyl groups at positions 2 and 4, with an ethoxyphenyl group attached at position 3. The compound features a basic pyrimidine scaffold that shares structural similarities with nucleobases found in nucleic acids, making it potentially significant for biological interactions.
Structural Characteristics
The molecular structure consists of three key components: a pyrimidine ring, two carbonyl groups (creating the dione functionality), and a 4-ethoxyphenyl substituent. The 1H,3H notation indicates that the nitrogens at positions 1 and 3 of the pyrimidine ring are protonated. This configuration creates a compound with potential hydrogen-bonding capabilities that could influence its biological activity and chemical reactivity.
Physicochemical Properties
Based on structurally similar compounds, the following properties can be reasonably predicted:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ | Direct calculation from structure |
| Molecular Weight | ~232.24 g/mol | Calculated from atomic weights |
| Melting Point | 350-360°C | Based on similar compound 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
| LogP | ~2.5-3.0 | Estimated from similar structures |
| Hydrogen Bond Acceptors | 5 | Oxygen and nitrogen atoms |
| Hydrogen Bond Donors | 2 | NH groups in the pyrimidine ring |
The high melting point suggests thermal stability, while the estimated LogP value indicates moderate lipophilicity that could influence membrane permeability in biological systems.
Structure-Activity Relationships
Understanding the relationship between structure and activity is crucial for evaluating the potential applications of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione.
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related compounds to highlight key differences and their potential impact on biological activity:
| Compound | Key Structural Difference | Potential Impact on Activity |
|---|---|---|
| 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione | Reference compound | Baseline activity |
| 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | Methoxy instead of ethoxy | Slightly increased hydrophilicity; potentially different receptor fit |
| 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Additional thieno ring | Enhanced lipophilicity; potential for additional binding interactions |
| 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | Different substitution pattern | Modified hydrogen bonding profile; different selectivity |
Role of the Ethoxy Group
The ethoxy substituent at the para position of the phenyl ring likely contributes significantly to the compound's properties. Compared to a methoxy group, the ethoxy substituent:
-
Increases lipophilicity, potentially enhancing membrane permeability
-
Creates a slightly larger steric bulk, which may influence receptor binding
-
Maintains electron-donating properties that affect the electronic distribution within the molecule
-
Potentially confers different metabolic stability compared to methoxy analogs
Importance of the Pyrimidine-2,4-dione Core
The pyrimidine-2,4-dione scaffold resembles the structure of natural nucleobases, particularly uracil. This similarity may allow the compound to interact with nucleic acid-processing enzymes or to interfere with nucleic acid synthesis pathways. The carbonyl groups at positions 2 and 4 provide hydrogen bond acceptor sites that can participate in key binding interactions with biological targets.
Chemical Reactivity and Interactions
The reactive properties of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione are determined by its functional groups and electronic structure.
Oxidation and Reduction Reactions
The compound contains several sites susceptible to oxidation and reduction:
-
The ethoxy group can undergo oxidative cleavage
-
The carbonyl groups can be reduced to alcohols
-
The pyrimidine ring may undergo various redox transformations
These reactions could be utilized for further derivatization or for studying metabolic pathways if the compound were to be developed for pharmaceutical applications.
Substitution and Functionalization
The pyrimidine ring presents opportunities for further functionalization, particularly through nucleophilic substitution reactions. Additionally, the ethoxyphenyl group could be modified to introduce various substituents, potentially tuning the biological activity of the compound.
Hydrogen Bonding Capabilities
The NH groups and carbonyl oxygens enable hydrogen bonding interactions that are crucial for molecular recognition. These hydrogen bonding patterns may determine specificity in target binding and influence the compound's solubility properties.
Research Methodologies for Further Investigation
To advance understanding of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione, several research approaches could be employed.
Computational Studies
Molecular modeling and docking studies would provide insights into the compound's interaction with potential biological targets. Quantum mechanical calculations could elucidate electronic properties and reactivity patterns, guiding synthetic modifications to enhance desired activities.
Synthesis and Characterization
Development of efficient synthetic routes specifically for 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione would facilitate its production for further studies. Comprehensive characterization using spectroscopic techniques (NMR, IR, MS) would confirm structural details and purity.
Biological Screening
Systematic screening against enzyme panels, cancer cell lines, and microbial strains would establish the biological activity profile of the compound. Structure-activity relationship studies involving synthesized analogs would help identify optimal substitution patterns for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume